D-AP4

概要

説明

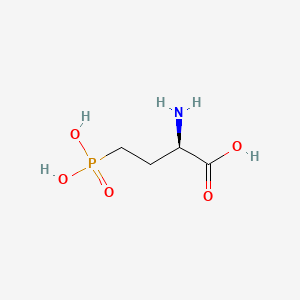

D-2-アミノ-4-ホスホノブチル酸(一般にD-AP4と呼ばれる)は、幅広いスペクトルの興奮性アミノ酸受容体拮抗薬として作用する合成有機化合物です。 これはグルタミン酸のホスホノ類似体であり、中枢神経系における特定のグルタミン酸受容体の阻害における役割で知られています .

科学的研究の応用

D-2-Amino-4-phosphonobutyric acid has several scientific research applications, including:

作用機序

D-2-アミノ-4-ホスホノブチル酸は、特にグルタミン酸に感受性のある興奮性アミノ酸受容体に結合して阻害することにより、その効果を発揮します。 この阻害はこれらの受容体の活性化を防ぎ、それによりシナプス伝達を調節し、中枢神経系における興奮性シグナル伝達を減少させます . この化合物は、主にNMDA受容体やAMPA受容体などのイオンチャネル型グルタミン酸受容体を標的としています .

生化学分析

Biochemical Properties

D-AP4 interacts with various enzymes, proteins, and other biomolecules. It is known to be an agonist for a quisqualate-sensitized AP6 site in the hippocampus . It inhibits AMPA receptor-stimulated 57Co2+ influx in cultured cerebellar granule cells .

Cellular Effects

It is known that this compound plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (2R)-2-amino-4-phosphonobutanoic acid involves its interaction with NMDA receptors. It acts as an antagonist, blocking the action of glutamate, a neurotransmitter, on NMDA receptors . This can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .

Metabolic Pathways

This compound is known to be involved in the glutamate metabolic pathway, acting as an antagonist to glutamate receptors .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

準備方法

合成経路と反応条件

D-2-アミノ-4-ホスホノブチル酸の合成は、通常、以下の手順を伴います。

出発物質: 合成は適切なアミノ酸前駆体から始まります。

リン酸化: アミノ酸は、制御された条件下で適切なリン酸化剤を使用してリン酸化されます。

工業的製造方法

D-2-アミノ-4-ホスホノブチル酸の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、次のものが含まれます。

バルク合成: 大量の出発物質を使用して、化合物をバルクで生成します。

最適化: 反応条件は、収率と純度を最大化するために最適化されます。

化学反応の分析

反応の種類

D-2-アミノ-4-ホスホノブチル酸は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応を起こすこともありますが、これはそれほど一般的ではありません。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元剤: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換試薬: さまざまなハロゲン化剤と求核剤が置換反応に使用されます.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってホスホン酸誘導体が生成される場合がありますが、置換反応によってさまざまな置換アミノ酸が生成される場合があります .

科学研究への応用

D-2-アミノ-4-ホスホノブチル酸は、次のようないくつかの科学研究への応用があります。

類似化合物との比較

類似化合物

L-2-アミノ-4-ホスホノブチル酸(L-AP4): 異なる立体異性体を持つ類似の化合物であり、これもグルタミン酸受容体拮抗薬として作用します.

D-2-アミノ-5-ホスホノバレル酸(D-AP5): 同様の阻害特性を持つグルタミン酸の別のホスホノ類似体.

L-セリン-O-リン酸(L-SOP): 類似の受容体選択性プロファイルを持つ化合物.

独自性

D-2-アミノ-4-ホスホノブチル酸は、その特定の立体異性体とその興奮性アミノ酸受容体に対する幅広いスペクトルの拮抗薬として作用する能力のために独自です。 その独特の分子構造により、複数の受容体サブタイプと相互作用することができ、研究や創薬における貴重なツールとなります .

特性

IUPAC Name |

(2R)-2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78739-01-2 | |

| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does D-AP4 affect excitatory amino acid-stimulated phosphoinositide hydrolysis?

A1: Unlike its enantiomer L-AP4, which potently inhibits ibotenate (IBO)-stimulated phosphoinositide hydrolysis, this compound shows weaker inhibitory effects in rat brain membranes []. This suggests that this compound has limited interaction with the specific excitatory amino acid sites involved in this pathway.

Q2: Does this compound interact with the 'metabotropic' excitatory amino acid receptor?

A2: Studies investigating the effects of the metabotropic excitatory amino acid receptor agonist trans‐(±)‐1‐amino‐cyclopentane‐1,3‐dicarboxylate (t‐ACPD) found that while L-AP4 could reduce responses to t-ACPD, this effect was non-selective []. This compound was not specifically tested in this study, but the results with L-AP4 highlight the potential for off-target effects and challenges in using these compounds as specific antagonists for this receptor subtype.

Q3: How does this compound compare to other compounds in inhibiting [3H]NAAG binding?

A3: When compared to L-AP4, L-α-aminoadipate, D-α-aminoadipate, L-serine-O-phosphate, and D,L-2-amino-3-phosphono-propionate (D,L-AP3), this compound displayed moderate potency in inhibiting [3H]NAAG binding to rat forebrain membranes []. This data contributes to understanding the structure-activity relationship of various compounds targeting this binding site.

Q4: What is the significance of the lack of amnestic effects of this compound in chicks?

A4: The finding that this compound, unlike L-AP4, does not induce amnesia in chicks [] further emphasizes the stereoselectivity of mGluR antagonists. This selectivity suggests that specific receptor interactions are crucial for the amnestic effects observed with L-AP4.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。